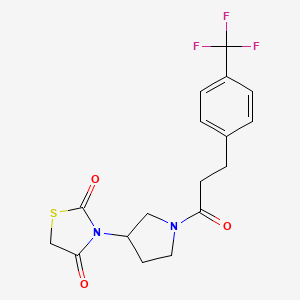
3-(1-(3-(4-(Trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-(1-(3-(4-(Trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a complex organic molecule characterized by its trifluoromethylphenyl group, pyrrolidine core, and thiazolidine dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1: Synthesis of 4-(Trifluoromethyl)phenylpropanoyl chloride
React 4-(Trifluoromethyl)phenylpropanoic acid with thionyl chloride (SOCl₂) under reflux conditions to form 4-(Trifluoromethyl)phenylpropanoyl chloride.
Step 2: Formation of pyrrolidine intermediate
The resultant 4-(Trifluoromethyl)phenylpropanoyl chloride is reacted with pyrrolidine in the presence of a base like triethylamine (TEA) to yield the intermediate 1-(3-(4-(Trifluoromethyl)phenyl)propanoyl)pyrrolidine.
Step 3: Cyclization
This intermediate undergoes cyclization with thiazolidine-2,4-dione under acidic or basic conditions to form 3-(1-(3-(4-(Trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione.
Industrial Production Methods: The industrial production methods are similar but scaled up, often involving optimized conditions for higher yield and purity. This can include using automated reactors, continuous flow chemistry, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions:
Oxidation:
The compound may undergo oxidation at the pyrrolidine ring under strong oxidizing conditions to form N-oxides.
Reduction:
Reduction reactions might be carried out on the carbonyl groups or the thiazolidine ring using reducing agents like sodium borohydride (NaBH₄).
Substitution:
The trifluoromethyl group could be involved in nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide (H₂O₂), osmium tetroxide (OsO₄)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Solvents: Methanol, ethanol, dichloromethane (DCM)
Major Products:
The major products depend on the reaction conditions, such as oxidized derivatives, reduced forms, or substituted products involving the trifluoromethyl group.
Scientific Research Applications
Chemistry:
This compound serves as a precursor in the synthesis of more complex molecules.
It is used in studying reaction mechanisms involving heterocyclic compounds.
Biology:
Utilized in the development of bioactive molecules that can interact with biological systems.
Helps in probing enzyme-substrate interactions due to its unique structure.
Medicine:
Potentially used in the design of pharmaceutical drugs targeting specific enzymes or receptors.
Investigated for anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry:
Used in the manufacture of specialty chemicals and advanced materials.
Plays a role in the development of agrochemicals and pest control agents.
Mechanism of Action
The compound's mechanism of action varies depending on its application. For pharmaceutical applications:
It can interact with enzyme active sites, inhibiting their activity.
Targets specific molecular pathways involved in disease processes, modulating their effects.
Comparison with Similar Compounds
2-(4-(Trifluoromethyl)phenyl)thiazolidine-4-carboxylic acid
1-(4-(Trifluoromethyl)phenyl)pyrrolidine-2,5-dione
3-(4-Methylphenyl)-thiazolidine-2,4-dione
This compound's distinctive structure and functionality make it a valuable subject of study across multiple disciplines.
Properties
IUPAC Name |
3-[1-[3-[4-(trifluoromethyl)phenyl]propanoyl]pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O3S/c18-17(19,20)12-4-1-11(2-5-12)3-6-14(23)21-8-7-13(9-21)22-15(24)10-26-16(22)25/h1-2,4-5,13H,3,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESVUXANEXLYCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CSC2=O)C(=O)CCC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
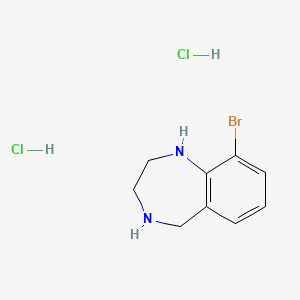
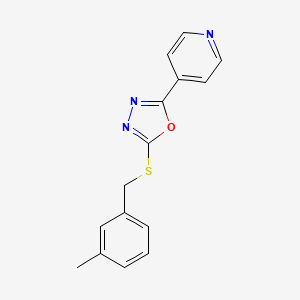
![(3E)-3-({[(2H-1,3-benzodioxol-5-yl)methyl]amino}methylidene)-1-benzyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione](/img/structure/B2570276.png)
![N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,5-DICHLOROTHIOPHENE-3-CARBOXAMIDE](/img/structure/B2570277.png)
![[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2570278.png)
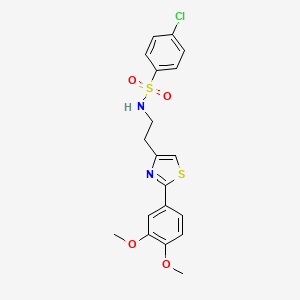
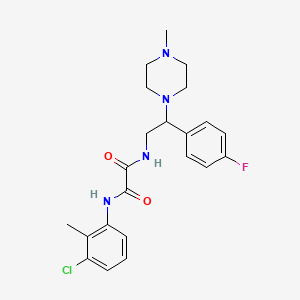
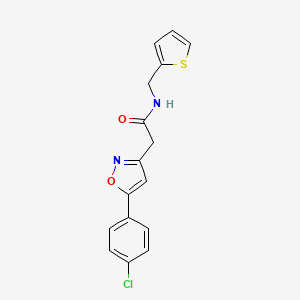
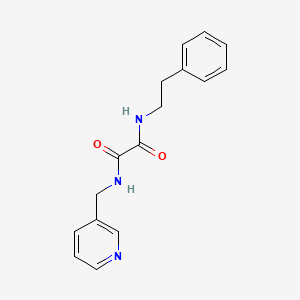
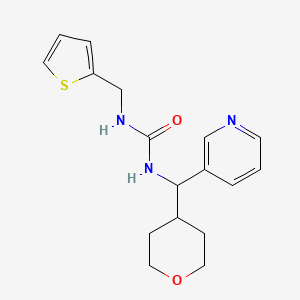
![isobutyl (2-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate](/img/structure/B2570288.png)
![2-[3-[[(E)-2-Phenylethenyl]sulfonylamino]propanoylamino]-2-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2570289.png)
![5-[(2,5-dimethylphenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2570290.png)
![N-(4-chlorobenzyl)-2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide](/img/structure/B2570296.png)
